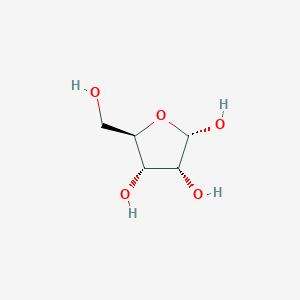
6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID
Overview
Description
6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID is a fluorinated aromatic compound with the molecular formula C7HClF4O2 It is characterized by the presence of four fluorine atoms and one chlorine atom attached to a benzene ring, along with a carboxylic acid group
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It’s known that this compound can undergo various chemical reactions, such as hydrolysis . In these reactions, the chlorine atom adjacent to the trifluoromethyl group in the compound is removed predominantly, with less than 1 percent of the fluorine eliminated .
Biochemical Pathways
The compound’s involvement in the synthesis of other compounds suggests that it may influence a variety of biochemical pathways, depending on the specific compounds it’s used to synthesize .
Pharmacokinetics
Its solubility, density, melting point, boiling point, and flash point have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its role in the synthesis of other compounds suggests that its effects can vary widely depending on the specific context of its use .
Action Environment
Factors such as temperature and pressure can affect the compound’s physical properties and its reactivity in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID can be achieved through several methods. One common approach involves the hydrolysis of 2-chloroheptafluorotoluene. This process includes the following steps :
Hydrolysis: 2-chloroheptafluorotoluene is hydrolyzed using alumina and steam at high temperatures to produce 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride.
Decarboxylation: The resulting 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride undergoes decarboxylation to form 2-chloro-3,4,5,6-tetrafluorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrolysis and decarboxylation processes, similar to the laboratory synthesis but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Hydrogen gas in the presence of palladium catalyst at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of tetrafluorobenzene derivatives.
Oxidation: Formation of oxidized benzoic acid derivatives.
Scientific Research Applications
6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: Similar structure but lacks the chlorine atom.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains two chlorine and two fluorine atoms.
3-Chloro-2,4,5,6-tetrafluorobenzoic acid: Similar structure with chlorine in a different position.
Uniqueness
6-CHLORO-2,3,4,5-TETRAFLUOROBENZOIC ACID is unique due to the specific arrangement of its chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated benzoic acids.
Properties
IUPAC Name |
2-chloro-3,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLLRNYFQGXOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281426 | |
| Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-80-0 | |
| Record name | 1868-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















